1-Acetyl-3-hydroxyazetidine

Beschreibung

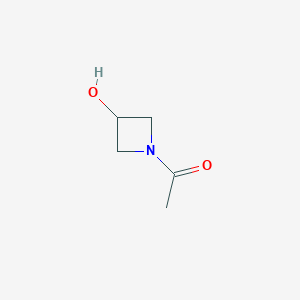

1-Acetyl-3-hydroxyazetidine (CAS 118972-96-6) is a heterocyclic compound with the molecular formula C₅H₉NO₂. It features a four-membered azetidine ring substituted with an acetyl group at position 1 and a hydroxyl group at position 2. This compound is synthesized with high purity (98%) and is commercially available under product code ST-8959 from suppliers like Combi-Blocks .

Eigenschaften

IUPAC Name |

1-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJAIVZAJZXEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453699 | |

| Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118972-96-6 | |

| Record name | 1-(3-Hydroxy-1-azetidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118972-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxyazetidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-hydroxyazetidine can be synthesized through various methods. One common approach involves the ring closure of appropriately substituted precursors. For example, the reaction of 1,3-dibromopropan-2-ol with a protected nitrogen source, followed by deprotection and acetylation, can yield the desired compound. Another method involves starting from commercially available materials like epichlorohydrin or 3-amino-1-propanol through a series of protection, deprotection, substitution, and cyclization reactions.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting azetidine with acetic anhydride to generate the corresponding ketone compound, which is then reduced to this compound by hydrogenation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-3-hydroxyazetidine undergoes various chemical reactions due to the presence of the hydroxyl and acetyl groups and the inherent ring strain of the azetidine ring. The hydroxyl group can participate in reactions such as esterification, etherification, and oxidation. The acetyl group can be hydrolyzed to reveal the free amine, which can then undergo acylation, alkylation, and reductive amination. The strained four-membered ring can also undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Typically involves reagents like acetic anhydride or acid chlorides in the presence of a base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl group.

Major Products:

Esterification: Produces esters of this compound.

Oxidation: Can lead to the formation of ketones or carboxylic acids.

Hydrolysis: Results in the formation of the free amine derivative.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-3-hydroxyazetidine has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its interaction with nicotinic acetylcholine receptors and cholinesterase enzymes, which are crucial in neurological functions and diseases.

Organic Synthesis: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.

Wirkmechanismus

The mechanism of action of 1-Acetyl-3-hydroxyazetidine involves its interaction with specific molecular targets such as nicotinic acetylcholine receptors and cholinesterase enzymes. These interactions are pivotal in modulating neurological functions and can influence various pathways involved in neurological diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key differences between 1-Acetyl-3-hydroxyazetidine and related azetidine derivatives:

Key Differences and Implications

Functional Group Impact on Solubility: this compound’s acetyl group may enhance lipophilicity compared to Azetidin-3-ylmethanol hydrochloride, which exhibits high aqueous solubility due to its polar hydroxymethyl group and ionic hydrochloride salt . Benzhydryl-substituted derivatives (e.g., 1-Benzhydrylazetidin-3-ol) are bulkier and likely less soluble in polar solvents, favoring organic media .

Synthetic Pathways: this compound is commercially synthesized with proprietary methods, whereas Azetidin-2-one derivatives are prepared via multi-step reactions involving hydrazones and cyclization . Azetidin-3-ylmethanol hydrochloride synthesis employs straightforward acid-base reactions, contrasting with the complex heterocyclic frameworks of 1,3-Oxazepine derivatives .

This compound’s role remains underexplored in the provided evidence but is inferred to serve as a precursor for more complex molecules.

Biologische Aktivität

1-Acetyl-3-hydroxyazetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 115.13 g/mol. The compound features a four-membered azetidine ring with an acetyl group and a hydroxyl group, contributing to its chemical reactivity and biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This mechanism is similar to that of β-lactam antibiotics, which also target bacterial cell wall synthesis pathways.

- Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs) and cholinesterase enzymes, which are critical in neurological functions. This interaction suggests potential applications in treating neurological disorders.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Research has shown cytotoxic effects against certain cancer cell lines, suggesting its role as a candidate for cancer therapy.

- Antiviral Properties : Recent findings indicate potential as an antiviral agent, although more extensive studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | , |

| Anticancer | Cytotoxic effects on cancer cell lines | , |

| Antiviral | Potential activity against viral pathogens |

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast and prostate cancer cells. The mechanism was linked to apoptosis induction, highlighting the compound's potential as a chemotherapeutic agent. Further investigation into its structure-activity relationship (SAR) revealed that modifications to the hydroxyl and acetyl groups could enhance its efficacy against specific cancer types.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. The study emphasized the need for further exploration into its pharmacokinetics and toxicity profiles to assess clinical viability.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in drug design:

- Drug Development : Its ability to modulate enzyme activity positions it as a scaffold for designing new therapeutic agents targeting neurological disorders.

- Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active derivatives, enhancing its utility in organic synthesis.

Q & A

Q. What are the key physicochemical properties of 1-Acetyl-3-hydroxyazetidine that must be characterized prior to experimental design?

Methodological Answer :

- Stability : Assess thermal and pH stability via accelerated degradation studies under controlled conditions (e.g., 40–80°C, pH 3–9) using HPLC or NMR to monitor decomposition .

- Solubility : Determine solubility in polar (e.g., water, DMSO) and non-polar solvents using gravimetric or spectroscopic methods, critical for reaction medium selection .

- Reactivity : Screen for nucleophilic/electrophilic sites via computational tools (DFT) or experimental probes (e.g., reaction with Grignard reagents) to predict side reactions .

Q. How can researchers validate the purity of this compound synthesized in-house?

Methodological Answer :

- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV/RI detection, comparing retention times to commercial standards .

- Spectroscopy : Confirm structural integrity via - and -NMR, noting characteristic peaks for the acetyl (δ ~2.1 ppm) and hydroxyazetidine (δ ~3.5–4.5 ppm) groups .

- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values to detect impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer :

- Reproducibility Checks : Replicate studies under standardized conditions (solvent, temperature, assay protocols) to isolate variables .

- Error Analysis : Quantify uncertainties in IC or EC values via dose-response curves with triplicate measurements and statistical validation (e.g., Student’s t-test) .

- Meta-Analysis : Conduct a systematic literature review to identify methodological divergences (e.g., cell lines, incubation times) and perform subgroup analyses .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify electrophilic hotspots (e.g., carbonyl carbon) .

- MD Simulations : Model solvent effects (e.g., water vs. THF) to assess steric hindrance and transition-state stabilization .

- Validation : Compare predicted outcomes with experimental LC-MS/MS data for azetidine ring-opening reactions .

Q. What hybrid methodologies integrate synthetic and analytical data to optimize this compound synthesis?

Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to vary reaction parameters (catalyst loading, temperature) and quantify yield/purity via PLS regression .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

- Multivariate Analysis : Apply PCA to correlate spectral data (NMR, IR) with reaction efficiency, identifying critical control points .

Methodological and Theoretical Frameworks

Q. How should researchers design a mixed-methods study to explore the mechanism of this compound in enzyme inhibition?

Methodological Answer :

- Quantitative Component : Measure kinetic parameters (K, V) via Michaelis-Menten assays under varying inhibitor concentrations .

- Qualitative Component : Conduct semi-structured interviews with domain experts to contextualize anomalies (e.g., non-competitive inhibition patterns) .

- Integration : Use triangulation to reconcile statistical outliers with mechanistic hypotheses (e.g., allosteric binding) .

Q. What protocols ensure ethical and reproducible use of this compound in interdisciplinary studies?

Methodological Answer :

- Safety Compliance : Follow OSHA/GHS guidelines for handling corrosive substances (e.g., PPE, fume hoods) and document risk assessments .

- Data Transparency : Publish raw datasets, spectral files, and step-by-step synthesis protocols in supplementary materials .

- Collaboration Frameworks : Establish shared repositories (e.g., GitHub for code, Zenodo for data) to standardize analytical workflows across labs .

Data and Literature Review

Q. How can systematic reviews address gaps in the ecological toxicity profile of this compound?

Methodological Answer :

- Search Strategy : Use PRISMA guidelines to query PubMed, SciFinder, and Web of Science with keywords (e.g., “azetidine derivatives AND ecotoxicity”) .

- Inclusion Criteria : Filter studies by OECD/GEPA compliance, prioritizing in vivo models (e.g., Daphnia magna assays) over in silico predictions .

- Meta-Synthesis : Categorize toxicity mechanisms (e.g., oxidative stress, genotoxicity) and identify understudied endpoints (e.g., biodegradation pathways) .

Q. What statistical approaches validate the significance of this compound’s enantiomeric excess in asymmetric catalysis?

Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase, calculating enantiomeric ratio (ER) from peak areas .

- Circular Dichroism (CD) : Correlate CD spectra with HPLC data to confirm absolute configuration .

- Bayesian Analysis : Model uncertainty in enantiomer quantification and report 95% credible intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.